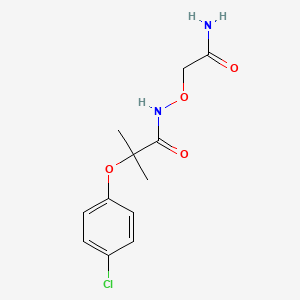![molecular formula C10H10Cl2N2O4 B6642037 2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642037.png)
2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as DAAOA and is a derivative of the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D).
Mécanisme D'action
The mechanism of action of 2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It may also modulate the expression of certain genes involved in cell growth and differentiation.
Biochemical and Physiological Effects:
Studies have shown that DAAOA has various biochemical and physiological effects, such as:
1. Inhibition of cancer cell growth: DAAOA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
2. Neuroprotection: DAAOA has been reported to protect neurons from oxidative stress and inflammation, which are implicated in neurodegenerative diseases.
3. Immunomodulation: DAAOA has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide in lab experiments include its high purity and yield, as well as its potential applications in various research fields. However, the limitations of using this compound include its potential toxicity and the need for further studies to elucidate its mechanism of action.
Orientations Futures
There are several future directions for the research on 2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide, such as:
1. Investigating its potential as an anticancer agent: Further studies are needed to determine the efficacy and safety of DAAOA as an anticancer agent.
2. Elucidating its mechanism of action: Further studies are needed to elucidate the mechanism of action of DAAOA, which will help in the development of new therapies for various diseases.
3. Developing novel derivatives: The synthesis of novel derivatives of DAAOA may lead to the discovery of compounds with improved pharmacological properties.
Conclusion:
2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide is a chemical compound with potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has been extensively studied for its potential as an anticancer agent, neuroprotective agent, and immunomodulator. Further studies are needed to elucidate its mechanism of action and to develop novel derivatives with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide involves the reaction of 2,5-dichlorophenoxyacetic acid with hydroxylamine hydrochloride in the presence of sodium hydroxide. The resulting product is then treated with acetic anhydride to obtain 2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide. This method has been reported to have a high yield and purity of the final product.
Applications De Recherche Scientifique
2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide has been extensively studied for its potential applications in various scientific research fields. Some of the areas where this compound has been investigated include:
1. Cancer Research: DAAOA has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential use as an anticancer agent.
2. Neuroprotection: Studies have shown that DAAOA has neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
3. Immunomodulation: DAAOA has been reported to modulate the immune response in animal models of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Propriétés
IUPAC Name |
2-[[2-(2,5-dichlorophenoxy)acetyl]amino]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O4/c11-6-1-2-7(12)8(3-6)17-5-10(16)14-18-4-9(13)15/h1-3H,4-5H2,(H2,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLNUIMRVHZJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC(=O)NOCC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B6641985.png)



![1-[4-(1-Hydroxyethyl)piperidin-1-yl]-3-pyridin-4-ylpropan-1-one](/img/structure/B6642016.png)



![2-[[2-(2-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642041.png)
![2-[[2-(4-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642055.png)

